molecular formula C19H25N3O5S2 B2864314 4-[butyl(ethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide CAS No. 683762-08-5

4-[butyl(ethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide

Cat. No.: B2864314
CAS No.: 683762-08-5
M. Wt: 439.55
InChI Key: YACHUBCMRZUARF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[Butyl(ethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide is a benzamide derivative featuring a sulfamoyl group substituted at the 4-position of the benzamide core. The sulfamoyl moiety is further modified with butyl and ethyl groups, while the N-(4-sulfamoylphenyl) substituent introduces an additional sulfonamide pharmacophore.

Properties

IUPAC Name

4-[butyl(ethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O5S2/c1-3-5-14-22(4-2)29(26,27)18-10-6-15(7-11-18)19(23)21-16-8-12-17(13-9-16)28(20,24)25/h6-13H,3-5,14H2,1-2H3,(H,21,23)(H2,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACHUBCMRZUARF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Trends and Pharmacokinetic Considerations

  • Antifungal Activity : Oxadiazole-linked sulfamoyl benzamides (LMM5/LMM11) show efficacy against C. albicans, suggesting the target compound could be optimized for similar pathways .
  • Anticancer Potential: Benzothiazole and sigma receptor-binding analogs indicate that structural modifications can enhance tumor selectivity .
  • ADMET Profiles : Compounds like those in exhibit low cytotoxicity (IC₅₀ > 100 µM in fibroblast cells), emphasizing the safety of sulfonamide derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.